molecular formula C23H36N2O4 B11385083 1-{2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-2-yl]ethyl}azepane

1-{2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-2-yl]ethyl}azepane

Cat. No.: B11385083
M. Wt: 404.5 g/mol
InChI Key: HPHIHGMOBLGWIU-UHFFFAOYSA-N
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Description

The compound 1-{2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-2-yl]ethyl}azepane features a piperidine ring substituted at the 1-position with a 3,4,5-trimethoxybenzoyl group. This aromatic moiety is connected via an ethyl linker to an azepane (7-membered azacycloheptane) ring. The trimethoxybenzoyl group contributes electron-donating methoxy substituents, which may enhance lipophilicity and influence receptor-binding interactions. Piperidine and azepane scaffolds are commonly utilized in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding.

Properties

Molecular Formula

C23H36N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C23H36N2O4/c1-27-20-16-18(17-21(28-2)22(20)29-3)23(26)25-14-9-6-10-19(25)11-15-24-12-7-4-5-8-13-24/h16-17,19H,4-15H2,1-3H3

InChI Key

HPHIHGMOBLGWIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCC2CCN3CCCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-2-yl]ethyl}azepane typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-{2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-2-yl]ethyl}azepane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which 1-{2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-2-yl]ethyl}azepane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, the trimethoxybenzoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Key Analogs Identified:

1-(3,4,5-Trimethoxybenzoyl)-1,4-diazepane ()

1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride ()

1-{[1,1'-Biphenyl]-4-carbonyl}-3-methylpiperazine ()

Data Table: Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound C₂₄H₃₆N₂O₄ 428.56 Azepane-ethyl-piperidinyl-trimethoxybenzoyl
1-(3,4,5-Trimethoxybenzoyl)-1,4-diazepane C₂₁H₂₈N₂O₄ 380.46 Diazepane (2 N atoms) directly bonded to trimethoxybenzoyl
1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride C₁₃H₂₈Cl₂N₂ 283.28 Azepane-ethyl-piperidine (no benzoyl; dihydrochloride salt)
1-{[1,1'-Biphenyl]-4-carbonyl}-3-methylpiperazine C₁₉H₂₁N₂O 305.39 Piperazine with biphenylcarbonyl and methyl substituents
Key Observations:
  • Trimethoxybenzoyl vs. Biphenylcarbonyl: The target compound’s 3,4,5-trimethoxybenzoyl group offers distinct electronic and steric properties compared to the biphenylcarbonyl group in 1-{[1,1'-biphenyl]-4-carbonyl}-3-methylpiperazine.
  • Diazepane vs. Azepane : 1-(3,4,5-Trimethoxybenzoyl)-1,4-diazepane contains a diazepane (7-membered ring with two nitrogen atoms), which increases hydrogen-bonding capacity compared to the single-nitrogen azepane in the target compound. This could alter solubility and receptor affinity .
  • Salt Form : 1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride is a dihydrochloride salt, enhancing its aqueous solubility compared to the free-base form of the target compound .

Biological Activity

1-{2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-2-yl]ethyl}azepane is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring substituted with a 3,4,5-trimethoxybenzoyl group. This structural motif is significant as it may influence the compound's interaction with biological targets.

Molecular Formula: C₁₈H₂₅N₃O₅
Molecular Weight: 351.39 g/mol
CAS Number: 946679-56-7

The biological activity of this compound appears to be linked to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain pathways involved in cell proliferation and apoptosis.

Inhibition of PARP Enzymes

Recent research indicates that compounds structurally related to this compound exhibit inhibitory effects on poly(ADP-ribose) polymerase (PARP) enzymes. For instance, a closely related compound demonstrated an IC₅₀ value of 19.24 nM for PARP-1 inhibition and 32.58 nM for PARP-2 inhibition, suggesting potent activity against these targets .

Biological Assays and Efficacy

Numerous assays have been conducted to evaluate the biological activity of this compound:

1. MTT Assay

The MTT assay is commonly used to assess cell viability. In studies involving lung cancer cell lines (A549), compounds similar to this compound showed significant anti-proliferative effects with low toxicity levels.

CompoundIC₅₀ (µM)
Compound A1.95
Rucaparib23.88

2. Apoptosis Induction

Flow cytometry analysis revealed that treatment with related compounds led to increased apoptosis rates in A549 cells in a dose-dependent manner. The apoptosis rates observed were as follows:

Concentration (µM)Apoptosis Rate (%)
04.6
18.0
210.9
419.0

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

Case Study 1: Lung Cancer Treatment

A study focused on lung cancer cells demonstrated that the compound could effectively induce apoptosis while inhibiting PARP activity. The results indicated that the compound's mechanism involved upregulating apoptosis-related proteins such as Cleaved-Caspase 3 .

Case Study 2: Pharmacokinetic Profile

Pharmacokinetic studies showed that the compound has favorable absorption and distribution characteristics similar to established PARP inhibitors like rucaparib, indicating its potential for further development in cancer therapies .

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